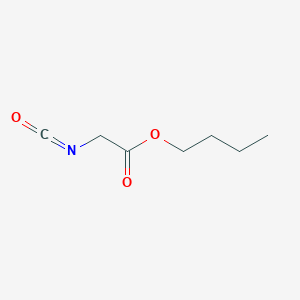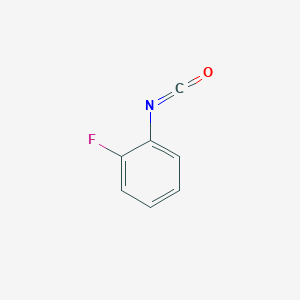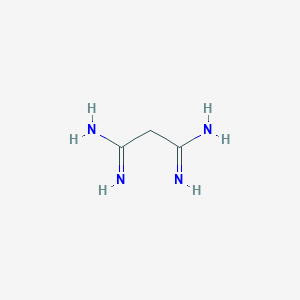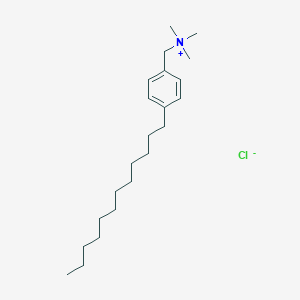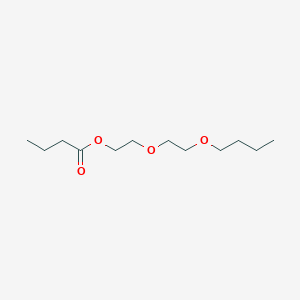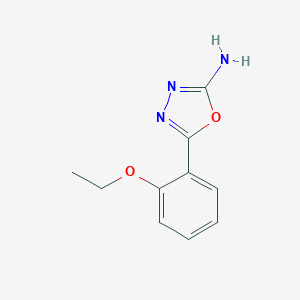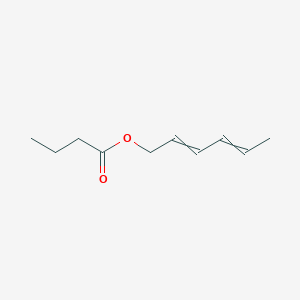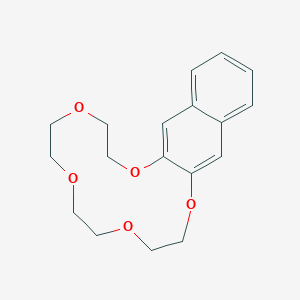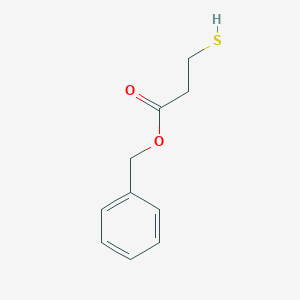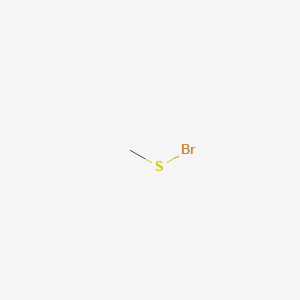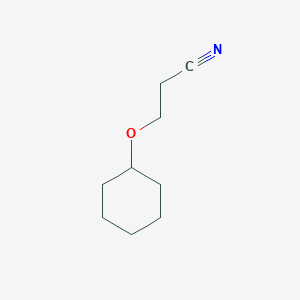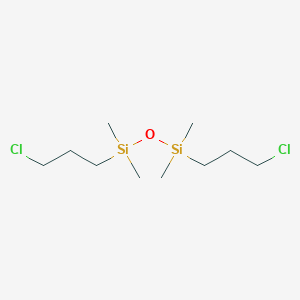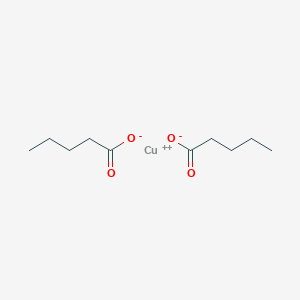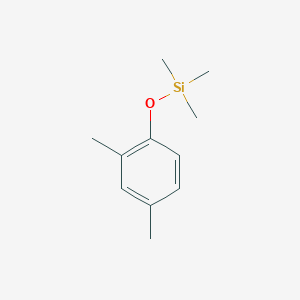
Silane, trimethyl(2,4-xylyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl(2,4-xylyloxy)-, also known as TMXO, is a chemical compound that belongs to the silane family. It is widely used in the field of materials science and engineering due to its unique properties, such as high thermal stability, hydrophobicity, and adhesion to various surfaces.
Applications De Recherche Scientifique
Silane, trimethyl(2,4-xylyloxy)- has been extensively studied for its potential applications in various fields of science and technology. It is commonly used as a surface modifier for various materials, such as glass, metals, and polymers, to enhance their properties, such as adhesion, hydrophobicity, and thermal stability. Silane, trimethyl(2,4-xylyloxy)- is also used as a building block for the synthesis of other functional materials, such as self-assembled monolayers, nanoparticles, and thin films.
Mécanisme D'action
The mechanism of action of Silane, trimethyl(2,4-xylyloxy)- is based on its ability to form covalent bonds with the surface of various materials. The silanol groups (-Si-OH) on the surface of the material react with the trimethylsilyl groups (-Si(CH3)3) on Silane, trimethyl(2,4-xylyloxy)-, resulting in the formation of a stable covalent bond (-Si-O-Si-) between the material and Silane, trimethyl(2,4-xylyloxy)-. This covalent bond enhances the adhesion of Silane, trimethyl(2,4-xylyloxy)- to the surface of the material and provides it with hydrophobicity and thermal stability.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Silane, trimethyl(2,4-xylyloxy)-. However, it is considered to be a relatively safe chemical compound with low toxicity. It is not expected to have any significant adverse effects on human health or the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Silane, trimethyl(2,4-xylyloxy)- in lab experiments include its high thermal stability, hydrophobicity, and adhesion to various surfaces. These properties make it an ideal surface modifier for various materials, such as glass, metals, and polymers. However, the limitations of using Silane, trimethyl(2,4-xylyloxy)- in lab experiments include its high cost, limited availability, and potential toxicity.
Orientations Futures
There are several future directions for the research and development of Silane, trimethyl(2,4-xylyloxy)-. These include:
1. Developing new synthesis methods for Silane, trimethyl(2,4-xylyloxy)- that are more cost-effective and environmentally friendly.
2. Studying the potential applications of Silane, trimethyl(2,4-xylyloxy)- in the field of biotechnology, such as surface modification of medical devices and drug delivery systems.
3. Investigating the potential toxicity of Silane, trimethyl(2,4-xylyloxy)- and developing safety guidelines for its use in various applications.
4. Exploring the potential of Silane, trimethyl(2,4-xylyloxy)- as a building block for the synthesis of new functional materials with unique properties and applications.
Conclusion:
In conclusion, Silane, trimethyl(2,4-xylyloxy)- is a versatile chemical compound with unique properties that make it an ideal surface modifier for various materials. Its potential applications in various fields of science and technology make it an interesting topic for scientific research. Further research is needed to explore its potential applications and safety guidelines for its use.
Méthodes De Synthèse
Silane, trimethyl(2,4-xylyloxy)- can be synthesized by the reaction of 2,4-xylyl chloride with trimethylchlorosilane in the presence of a catalyst such as aluminum chloride. The reaction produces Silane, trimethyl(2,4-xylyloxy)- as a colorless liquid with a boiling point of 184-186°C and a density of 0.967 g/mL.
Propriétés
Numéro CAS |
16414-81-6 |
|---|---|
Nom du produit |
Silane, trimethyl(2,4-xylyloxy)- |
Formule moléculaire |
C11H18OSi |
Poids moléculaire |
194.34 g/mol |
Nom IUPAC |
(2,4-dimethylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C11H18OSi/c1-9-6-7-11(10(2)8-9)12-13(3,4)5/h6-8H,1-5H3 |
Clé InChI |
RQIFPNBYDRMGRO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O[Si](C)(C)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)O[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




